
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, an oxoethoxy group, and a methoxybenzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the oxoethoxy group: This step involves the reaction of the cyclopropyl intermediate with an appropriate oxoethoxy reagent.
Attachment of the methoxybenzonitrile moiety: This final step involves the coupling of the intermediate with a methoxybenzonitrile derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxy and nitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid
- 4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide
- 4-(2-Cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
2-(2-Cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
796881-19-1 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(2-cyclopropyl-2-oxoethoxy)-5-methoxybenzonitrile |
InChI |
InChI=1S/C13H13NO3/c1-16-11-4-5-13(10(6-11)7-14)17-8-12(15)9-2-3-9/h4-6,9H,2-3,8H2,1H3 |
Clé InChI |
BYVDOBZIPLWBEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCC(=O)C2CC2)C#N |
Solubilité |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


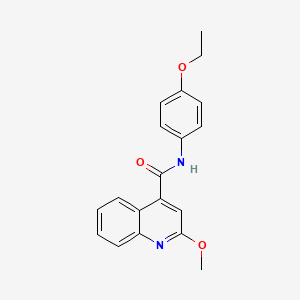
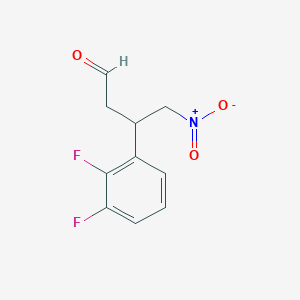
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
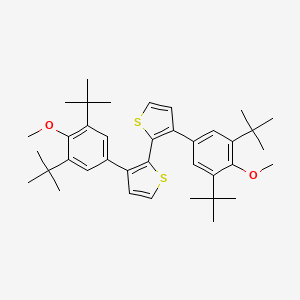

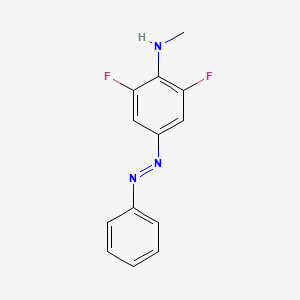
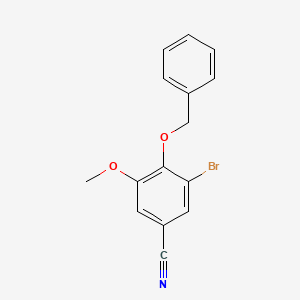
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
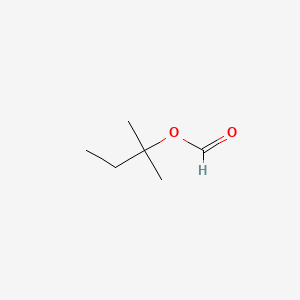
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
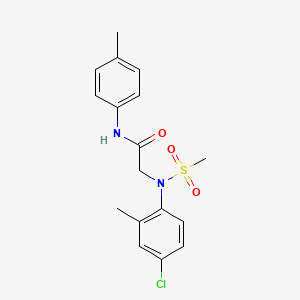
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
